1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties, particularly in cardiovascular and neurological contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H16FN3O2
- Molecular Weight : 337.354 g/mol
- CAS Number : 923675-87-0
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
The compound is primarily recognized as a derivative of dihydropyridine, which are known calcium channel blockers. These compounds interact with voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Cardiovascular Effects
A study focused on the hypotensive effects of several novel 1,4-dihydropyridines demonstrated that compounds similar to 1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo exhibited significant reductions in mean arterial blood pressure (MABP) in male rats. The synthesized compounds were compared against nifedipine, a well-known calcium channel blocker. Results indicated that while the new compounds lowered MABP effectively, their impact was less pronounced than that of nifedipine at equivalent doses (2 and 4 mg/kg) .
Compound | Dose (mg/kg) | MABP Reduction | Heart Rate Change |
---|---|---|---|
Nifedipine | 2 | Significant | Moderate |
Nifedipine | 4 | Significant | Low |
Compound A (similar structure) | 4 | Moderate | High |
Compound B (similar structure) | 4 | Moderate | High |
Neuroprotective Effects
Research has suggested that dihydropyridine derivatives may also exhibit neuroprotective properties. In vitro studies indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells. This effect is hypothesized to be mediated through the modulation of calcium influx and subsequent signaling pathways involved in cell survival .
Case Study 1: Hypotensive Activity in Rats
In an experimental setup involving anesthetized male rats, a series of dihydropyridine derivatives were administered via intravenous routes. The results showed a consistent decrease in MABP across various dosages, with a notable increase in heart rate—an effect attributed to compensatory mechanisms following vasodilation .
Case Study 2: Neuroprotective Mechanism
A study investigating the neuroprotective effects of similar dihydropyridines on cultured neuronal cells revealed that these compounds reduced cell death induced by glutamate toxicity. The mechanism involved the inhibition of excessive calcium entry into cells, which is known to trigger apoptotic pathways .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-3-2-4-17(21-13)22-19(25)15-7-10-18(24)23(12-15)11-14-5-8-16(20)9-6-14/h2-10,12H,11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFDQBVQAFDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.